
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 It is a derivative of cyclobutylacetic acid and is characterized by the presence of an amino group and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the esterification of cyclobutylacetic acid followed by the introduction of an amino group. The process can be summarized as follows:
Esterification: Cyclobutylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl cyclobutylacetate.
Amination: The ethyl ester is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, resulting in the formation of ethyl 2-amino-2-cyclobutylacetate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-cyclobutylacetate hydrochloride
- Ethyl 2-amino-2-cyclopropylacetate hydrochloride
- Ethyl 2-amino-2-cyclopentylacetate hydrochloride
Uniqueness
(S)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)6-4-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
TWRPOUQPJVBNHO-FJXQXJEOSA-N |
SMILES isomérique |
CCOC(=O)[C@H](C1CCC1)N.Cl |
SMILES canonique |
CCOC(=O)C(C1CCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


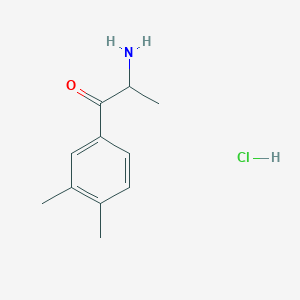
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)

![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)
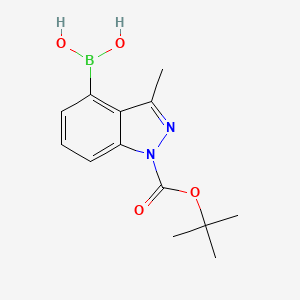
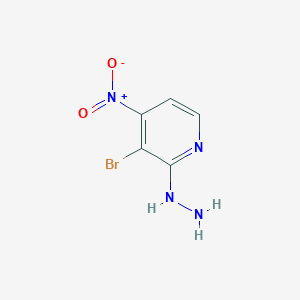
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
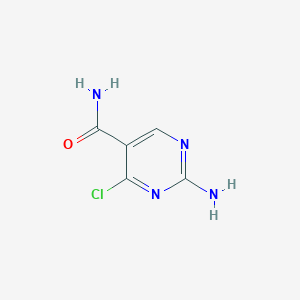

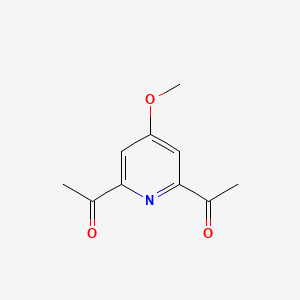
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
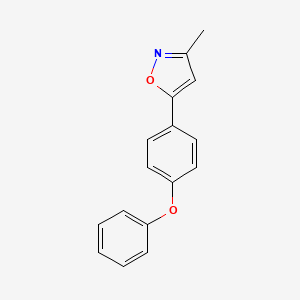
![2-Chloro-6-(cycloprop-1-yloxy)benzo[d]thiazole](/img/structure/B13665693.png)
